![molecular formula C17H18ClN5O B258452 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B258452.png)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential anticancer properties, with promising results.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several potential future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide. One promising avenue of investigation is its potential applications in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with benzylamine and acetic anhydride. The resulting intermediate is then treated with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide to obtain the final product.
Scientific Research Applications
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been investigated for its potential anticancer properties.
properties
Product Name |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide |
---|---|
Molecular Formula |
C17H18ClN5O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-4-chloro-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-15(19-17(24)16-14(18)10-22(3)21-16)12(2)23(20-11)9-13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,19,24) |
InChI Key |
RFSYTBIUAATNCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=NN(C=C3Cl)C |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
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